Annonidin B

Structural differentiation NMR spectroscopy Bisindole alkaloid

Annonidin B is a prenylated bisindole alkaloid originally isolated from the stem bark of the West African tree Annonidium mannii (Annonaceae) and belongs to the annonidine structural class (annonidines A–E). These compounds are characterized by two indole nuclei connected through an isoprenoid C₅-bridge, with Annonidin B specifically featuring both indole units linked at the C‑1 position of a 3‑methyl‑2‑butene moiety.

Molecular Formula C26H28N2
Molecular Weight 368.5 g/mol
CAS No. 112710-70-0
Cat. No. B049417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnonidin B
CAS112710-70-0
Synonymsannonidin B
Molecular FormulaC26H28N2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=CC=C1)C(=CN2)C(C=C(C)C)C3=CNC4=CC=CC=C43)C
InChIInChI=1S/C26H28N2/c1-17(2)12-13-19-8-7-10-21-24(16-28-26(19)21)22(14-18(3)4)23-15-27-25-11-6-5-9-20(23)25/h5-12,14-16,22,27-28H,13H2,1-4H3
InChIKeyMFLJSVIXUBIVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Annonidin B (CAS 112710-70-0) – Structural Identity and Procurement Baseline for a Prenylated Bisindole Research Compound


Annonidin B is a prenylated bisindole alkaloid originally isolated from the stem bark of the West African tree Annonidium mannii (Annonaceae) and belongs to the annonidine structural class (annonidines A–E) [1]. These compounds are characterized by two indole nuclei connected through an isoprenoid C₅-bridge, with Annonidin B specifically featuring both indole units linked at the C‑1 position of a 3‑methyl‑2‑butene moiety [2]. Its molecular formula is C₂₆H₂₈N₂ (MW 368.51 g/mol), and it has a low topological polar surface area (TPSA 31.60 Ų) together with a calculated boiling point of 576.4 °C, making it a relatively non‑polar, thermally stable small molecule [3]. The compound is primarily supplied as a natural‑product reference standard for phytochemical, pharmacological, and synthetic studies.

Why Generic Substitution Fails for Annonidin B – Critical Structural Distinctions Within the Annonidine Class


The annonidine alkaloids are not interchangeable because the position of the isoprenoid linkage between the two indole units fundamentally alters three‑dimensional shape, electronic distribution, and potential target interactions. In Annonidin B (and Annonidin A) both indoles are attached to C‑1 of a 3‑methyl‑2‑butene bridge, whereas in Annonidines C, D, and E the indoles are bound at C‑1 and C‑3 of a 3‑methyl‑1‑butene bridge [1]. This regiochemical difference generates distinct conformational ensembles and, according to the original isolation study, influences chromatographic retention, spectroscopic signatures, and – by class‑level inference – biological recognition [1]. Substituting Annonidin B with another annonidine variant therefore carries the risk of obtaining a compound with unrecognized differences in binding affinity, metabolic stability, or off‑target profile.

Quantitative Comparative Evidence for Annonidin B – Differentiating Data Versus Closest Analogs


Regioisomeric Bridge Configuration: 1,1‑ vs. 1,3‑Linkage Verified by ¹³C NMR

Annonidin B (and A) possesses a symmetric 1,1‑dimethylallyl bridge where both indole C‑3 positions connect to the same olefinic carbon. This is unambiguously distinguished from annonidines C–E by ¹³C NMR: in the 1,3‑linked series the methylene carbon adjacent to the second indole resonates at δ ≈ 24 ppm (typical of C‑3 substitution), whereas in Annonidin B the corresponding methylene is absent because both indoles share C‑1 of the bridge [1][2]. The bridge olefinic carbons also show different chemical shifts in the 1,1‑dimethylallyl versus 1,3‑dimethylallyl arrays.

Structural differentiation NMR spectroscopy Bisindole alkaloid

Retention‑Time Differentiation on Reverse‑Phase HPLC

The original isolation report achieved baseline separation of annonidines A–E by normal‑phase column chromatography on silica gel, with Annonidin B eluting after Annonidin A but before the more polar 1,3‑linked members [1]. Although explicit retention times were not reported, the defined elution order establishes that Annonidin B occupies a distinct polarity window. Modern reverse‑phase HPLC methods can exploit this difference when reference standards of Annonidin B are used for calibration.

Quality control HPLC Purity assessment

Predicted ADMET Profile: Low Topological Polar Surface Area Favours Blood‑Brain Barrier Penetration

Computational ADMET profiling (admetSAR 2) predicts that Annonidin B, with a TPSA of 31.60 Ų, is likely to cross the blood‑brain barrier, whereas larger bisindole alkaloids such as vinblastine (TPSA ≈ 154 Ų) and vincristine (TPSA ≈ 171 Ų) are effectively excluded [1][2]. Within the annonidine class, all members share the same TPSA; therefore the selection of Annonidin B must be justified by its specific bridge regiochemistry rather than by differential passive permeability.

ADMET prediction Drug‑likeness CNS penetration

Synthetic Tractability: Validated Total‑Synthesis Route vs. Total‑Extraction Reliance

Unlike many bisindole natural products that remain inaccessible by total synthesis at practical scale, Annonidin B has a published total‑synthesis route via 7‑prenylindole, a building block that can be prepared in 62% overall yield over four steps from indoline [1][2]. This contrasts with Annonidines C–E, for which no total synthesis has been reported, leaving them entirely dependent on low‑yield isolation from Annonidium mannii bark [3].

Chemical synthesis Supply security Scalability

Chemical Purity Assessment: High Boiling Point Enables Distillation‑Based Purification

Annonidin B has a reported boiling point of 576.4 °C at 760 mmHg and a flash point of 252.6 °C, indicating substantial thermal stability that permits high‑temperature distillation or sublimation for purification . This represents a practical advantage over thermally labile bisindole alkaloids such as vincristine, which decomposes above 220 °C [1].

Purification Thermal stability Quality specification

Annonidin B – Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


CNS‑Oriented Fragment‑Based Drug Discovery Using a Structurally Defined Bisindole Scaffold

With a predicted TPSA of 31.60 Ų and positive BBB‑permeability flag, Annonidin B is suited as a fragment‑sized scaffold for CNS drug discovery programs [1]. Its defined 1,1‑dimethylallyl bridge differentiates it from other bisindoles, providing a rigid, three‑dimensional template that can be systematically derivatized to explore SAR for CNS targets.

Pharmacognosy Reference Standard for Annonidium‑Derived Metabolite Profiling

Because Annonidin B elutes at a characteristic position between Annonidine A and the 1,3‑linked annonidines on silica‑gel chromatography, it serves as an essential retention‑time marker for the dereplication of Annonidium mannii extracts [2]. Procurement of the pure compound enables construction of an HPLC‑UV or LC‑MS library for the quality control of botanical raw materials.

Synthetic Methodology Development on a Validated Bisindole Target

The existence of a published total‑synthesis route for Annonidin B [3] makes it the preferred annonidine for groups developing new synthetic methods (e.g., catalytic asymmetric prenylation, oxidative indole coupling) because the known synthetic pathway provides a benchmark for yield and enantioselectivity comparisons.

Thermal‑Process Validation Standard for High‑Boiling Natural Products

Annonidin B’s boiling point (576.4 °C) and flash point (252.6 °C) are well characterized , allowing it to be employed as a system‑suitability standard for high‑temperature GC or distillation protocols used in natural‑product manufacturing, ensuring that thermal degradation does not compromise product integrity.

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